N-DesmethylZolmitriptan-d3Hydrochloride

Beschreibung

The Role of Deuterium-Labeled Compounds in Modern Chemical Biology

Deuterium-labeled compounds, a subset of SIL, have a broad range of applications in chemical biology and drug development. clearsynth.comhwb.gov.in Their most prominent role is as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. scispace.comnih.govthalesnano.comresearchgate.net

When analyzing a biological sample, an internal standard—a known quantity of the deuterated version of the analyte—is added. researchgate.net Because the deuterated standard behaves almost identically to the natural analyte during sample preparation and analysis, it can effectively correct for variations in sample handling, recovery, and instrument response. scispace.comnih.gov This significantly improves the accuracy and precision of the measurement of the actual drug or metabolite concentration. thalesnano.comresearchgate.netscilit.com Beyond their use as standards, deuterated compounds are also used to investigate reaction mechanisms, study metabolic pathways, and even to create "heavy drugs" that may have improved metabolic stability. clearsynth.comthalesnano.comisowater.com

Contextualizing N-DesmethylZolmitriptan-d3 Hydrochloride within Deuterated Metabolite Research

N-DesmethylZolmitriptan-d3 Hydrochloride is the deuterium-labeled form of N-desmethylzolmitriptan, a major and pharmacologically active metabolite of the migraine drug zolmitriptan (B1197). wikipedia.orgnih.govtargetmol.com The "-d3" designation signifies that three hydrogen atoms have been replaced by deuterium (B1214612) atoms. The "Hydrochloride" indicates it is a salt, a common form for pharmaceutical compounds to improve stability and handling.

Its primary and critical application is as an internal standard for the bioquantification of the N-desmethylzolmitriptan metabolite in pharmacokinetic studies. caymanchem.com To understand the complete therapeutic effect of zolmitriptan, it is crucial to measure not only the parent drug but also its active metabolite, which itself has a potent effect on serotonin (B10506) receptors. nih.govnih.gov The use of N-DesmethylZolmitriptan-d3 Hydrochloride allows for the precise and reliable measurement required for these detailed clinical and research investigations. researchgate.net

Historical Development of Zolmitriptan Metabolite Research

Zolmitriptan was first patented in 1990 and approved for medical use in the United States in 1997. wikipedia.orgnih.gov Early research into its pharmacokinetics revealed that it is extensively metabolized in the liver, primarily by the CYP1A2 enzyme. wikipedia.orgdrugbank.comnih.gov These studies identified three main metabolites:

N-desmethylzolmitriptan (also known as 183C91): An active metabolite. wikipedia.orgnih.govdrugbank.com

Zolmitriptan N-oxide: An inactive metabolite. wikipedia.orgdrugbank.com

An indole (B1671886) acetic acid derivative: An inactive metabolite. wikipedia.orgdrugbank.com

Research Data Tables

Table 1: Key Compounds in Zolmitriptan Metabolism

| Compound Name | Role / Type | Molar Mass ( g/mol ) | Chemical Formula |

| Zolmitriptan | Parent Drug | 287.36 | C₁₆H₂₁N₃O₂ |

| N-Desmethylzolmitriptan | Active Metabolite | 273.33 | C₁₅H₁₉N₃O₂ |

| Zolmitriptan N-oxide | Inactive Metabolite | Data not available | Data not available |

| Indole Acetic Acid Derivative | Inactive Metabolite | Data not available | Data not available |

| N-DesmethylZolmitriptan-d3 Hydrochloride | Labeled Internal Standard | Varies based on salt | C₁₅H₁₆D₃N₃O₂ · HCl |

Data sourced from PubChem and other chemical databases. nih.govlgcstandards.com

Table 2: Pharmacokinetic Properties of Zolmitriptan and its Active Metabolite

| Parameter | Zolmitriptan | N-Desmethylzolmitriptan |

| Receptor Affinity | 5-HT1B/1D Agonist | 2 to 6 times higher affinity than Zolmitriptan |

| Plasma Protein Binding | ~25% | ~25% |

| Elimination Half-Life | ~3 hours | ~3.5 hours |

| Relative Plasma Concentration | Parent Compound | Approx. 2/3 of Zolmitriptan concentration |

Data compiled from pharmacokinetic studies. wikipedia.orgnih.govnih.govdrugbank.com

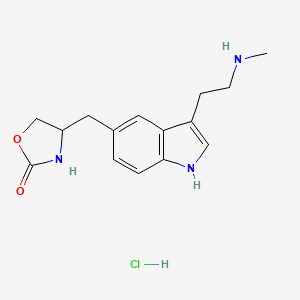

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C15H20ClN3O2 |

|---|---|

Molekulargewicht |

309.79 g/mol |

IUPAC-Name |

4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H |

InChI-Schlüssel |

CLBOBSSVQZRPTR-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |

Herkunft des Produkts |

United States |

N Desmethylzolmitriptan D3 Hydrochloride As an Analytical Reference Standard

Fundamental Principles of Stable Isotope Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in methods utilizing mass spectrometry (MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and controls. msacl.org The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte being measured. amazonaws.comscispace.com N-DesmethylZolmitriptan-d3 Hydrochloride is a prime example of a SIL internal standard.

The core principle behind using a SIL internal standard is isotope dilution mass spectrometry. amazonaws.com The SIL standard is chemically identical to the analyte, meaning it behaves in the same way during sample preparation, extraction, and chromatography. amazonaws.com However, due to the incorporation of stable heavy isotopes like deuterium (B1214612) (²H or d), it has a higher mass. musechem.commedchemexpress.com This mass difference, typically 3 or more mass units for small molecules, allows a mass spectrometer to distinguish between the analyte (the compound of interest) and the internal standard. acanthusresearch.com

By adding a known quantity of the SIL standard to a sample before processing, any loss of the analyte during extraction or variability in instrument response can be corrected. musechem.com The ratio of the analyte's signal to the internal standard's signal is used for quantification, which effectively cancels out variations and significantly improves the accuracy and precision of the results. amazonaws.com This is a crucial advantage over using structurally similar but non-isotopic internal standards, which may not perfectly mimic the analyte's behavior, leading to less reliable data. scispace.com

Application of N-DesmethylZolmitriptan-d3 Hydrochloride in Method Development

The development of robust bioanalytical methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Zolmitriptan (B1197) and its active metabolite, N-Desmethylzolmitriptan, relies heavily on the use of a suitable internal standard. researchgate.netcaymanchem.com N-DesmethylZolmitriptan-d3 Hydrochloride is specifically designed for this purpose.

During method development, the standard is used to:

Optimize Extraction: It helps in evaluating and optimizing the efficiency of sample extraction techniques, such as liquid-liquid extraction or solid-phase extraction, from complex biological matrices like human plasma. researchgate.netnih.gov Because the SIL standard and the native analyte have virtually identical chemical properties, an extraction procedure that yields high recovery for the standard will do the same for the analyte.

Refine Chromatographic Conditions: It aids in the development of the liquid chromatography method, ensuring that the analyte and its metabolite are well-separated from other matrix components and that their retention times are consistent. researchgate.netresearchgate.net

Tune Mass Spectrometry Parameters: The standard is essential for optimizing the mass spectrometer's settings. Specific precursor-to-product ion transitions are identified for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode, which maximizes sensitivity and selectivity. nih.govingentaconnect.com

For instance, in a typical LC-MS/MS method, specific mass transitions would be monitored for both the analyte and the internal standard. While published methods often use other internal standards like paroxetine (B1678475) or rizatriptan (B1679398) for quantifying the non-deuterated compounds, a method employing N-DesmethylZolmitriptan-d3 would establish unique mass transitions for it that are distinct from the non-labeled N-Desmethylzolmitriptan. researchgate.netingentaconnect.com

Utility of N-DesmethylZolmitriptan-d3 Hydrochloride in Analytical Method Validation (AMV)

Analytical method validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ashdin.com N-DesmethylZolmitriptan-d3 Hydrochloride is a critical tool in validating methods for quantifying Zolmitriptan and N-Desmethylzolmitriptan according to regulatory guidelines.

Its use is integral to assessing key validation parameters:

Specificity and Selectivity: The standard helps confirm that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances. researchgate.net

Linearity: Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against a range of known analyte concentrations. walshmedicalmedia.comresearchgate.net The use of the SIL standard ensures the reliability of this relationship.

Accuracy and Precision: Accuracy (how close the measured value is to the true value) and precision (the degree of scatter among measurements) are determined by analyzing quality control (QC) samples at multiple concentration levels. researchgate.netingentaconnect.com The internal standard corrects for variability, leading to low relative standard deviation (%RSD) for precision and low percent error for accuracy, often required to be within ±15%. scispace.comnih.gov

Matrix Effect: The SIL standard is the best tool for evaluating and correcting for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. scispace.com Since the standard and analyte are affected identically, their ratio remains constant, mitigating the issue.

Stability: The standard is used during stability assessments of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).

The following table presents typical validation parameters from a published LC-MS/MS study for the quantification of N-Desmethylzolmitriptan (using a non-isotopic internal standard), illustrating the types of data generated during validation where N-DesmethylZolmitriptan-d3 Hydrochloride would be employed.

| Validation Parameter | Finding for N-Desmethylzolmitriptan | Reference |

|---|---|---|

| Linearity Range | 0.25–20 ng/mL | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | researchgate.net |

| Inter-day Precision (%RSD) | <10% | ingentaconnect.com |

| Intra-day Precision (%RSD) | <10% | ingentaconnect.com |

| Mean Recovery | 95.30% | researchgate.net |

Traceability and Pharmacopeial Standards Compliance with N-DesmethylZolmitriptan-d3 Hydrochloride

As a reference standard, the quality of N-DesmethylZolmitriptan-d3 Hydrochloride itself must be impeccable. This is ensured through rigorous quality control and documentation that establishes its traceability and purity.

Reference standards like this are typically supplied with a comprehensive Certificate of Analysis (CoA). synzeal.comsimsonpharma.com The CoA provides critical information, including:

Identity Confirmation: Verification of the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purity: The chemical purity is determined, usually by High-Performance Liquid Chromatography (HPLC), and is often required to be greater than 95% or higher. lgcstandards.comlgcstandards.com

Isotopic Purity: This specifies the percentage of the compound that is correctly labeled with deuterium atoms and, crucially, the low level of any remaining unlabeled analyte. acanthusresearch.com This is vital to prevent the standard from contributing to the analyte's signal.

Concentration/Assigned Value: For standards sold as solutions, the certified concentration is provided with an associated measurement uncertainty. For neat materials, an assigned purity value is given.

While not typically listed as a primary pharmacopeial standard in compendia like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) itself, its use is integral for methods developed to support regulatory filings (e.g., for ANDA or DMF) that must comply with pharmacopeial requirements. synzeal.com The quality and characterization of the reference standard must meet the stringent demands of regulatory bodies to ensure the validity of the analytical data it helps generate. synzeal.com The traceability of the standard's certified value is often linked back to national metrology institutes.

In Vitro and Non Clinical Metabolic Studies Involving N Desmethylzolmitriptan D3 Hydrochloride

Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Pathways

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolically active site can significantly alter the rate of enzymatic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of using compounds like N-DesmethylZolmitriptan-d3 Hydrochloride in metabolic research. nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. nih.gov

In the context of Zolmitriptan (B1197) metabolism, the primary pathway involves the N-demethylation of the parent drug to form N-Desmethylzolmitriptan. wikipedia.orgnih.gov This reaction is a rate-limiting step in the clearance of the molecule. nih.gov By introducing deuterium at the N-methyl group, the rate of this specific metabolic transformation is slowed. This allows researchers to:

Probe Metabolic Mechanisms: The KIE helps to confirm that the cleavage of the C-H bond is a critical step in the rate of N-demethylation. nih.gov

Alter Metabolic Profiles: Slowing down N-demethylation can sometimes lead to "metabolic switching," where the parent compound is metabolized more extensively through alternative pathways. nih.govresearchgate.net For Zolmitriptan, this could potentially increase the formation of other metabolites like Zolmitriptan N-oxide or the indole (B1671886) acetic acid derivative. nih.govdrugbank.com Investigating these shifts provides a more complete picture of the drug's metabolic possibilities. nih.gov

The use of deuterated analogues allows for a detailed examination of how isotopic substitution can modulate the metabolic fate of a drug, offering insights that can inform the development of new chemical entities with more favorable pharmacokinetic properties. nih.govnih.gov

Role of N-DesmethylZolmitriptan-d3 Hydrochloride in Enzyme Kinetics Studies (e.g., CYP450, MAO)

The metabolism of Zolmitriptan is a multi-step process involving two key enzyme families: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO). nih.gov

Cytochrome P450 (CYP450): The initial conversion of Zolmitriptan to its active metabolite, N-Desmethylzolmitriptan, is primarily catalyzed by the CYP1A2 isoform in the liver. nih.govnih.govnih.gov Studies using selective chemical inhibitors have confirmed that CYP1A2 is the main enzyme responsible for this N-demethylation, while inhibitors of other major CYP isoforms had no significant effect. nih.gov

Monoamine Oxidase (MAO): The active metabolite, N-Desmethylzolmitriptan, is further metabolized by Monoamine Oxidase A (MAO-A). wikipedia.orgnih.gov This enzyme is responsible for the deamination of the metabolite, leading to the formation of an inactive indole acetic acid derivative. wikipedia.orgnih.gov Inhibition of MAO-A has been shown to significantly increase the plasma levels of N-Desmethylzolmitriptan. wikipedia.orgnih.gov

N-DesmethylZolmitriptan-d3 Hydrochloride and its precursor, Zolmitriptan-d3, serve as critical tools in dissecting the kinetics of these enzymes. By using the deuterated compound, researchers can precisely measure the impact of the isotope effect on the kinetic parameters (Vmax and Km) of CYP1A2. nih.gov For instance, a study on the in vitro metabolism of Zolmitriptan in rat liver microsomes determined the enzyme kinetics for the formation of N-Desmethylzolmitriptan. nih.gov

| Enzyme | Role in Zolmitriptan Metabolism |

| CYP1A2 | Catalyzes the primary metabolism of Zolmitriptan to its active metabolite, N-Desmethylzolmitriptan, through N-demethylation. nih.govnih.gov |

| MAO-A | Responsible for the further metabolism and inactivation of the active N-Desmethylzolmitriptan metabolite. wikipedia.orgnih.gov |

The use of the deuterated stable isotope allows it to function as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). This enables the precise quantification of the non-deuterated metabolite in complex biological matrices, which is essential for accurate pharmacokinetic modeling and enzyme kinetic analysis. caymanchem.com

Identification of N-DesmethylZolmitriptan as an Active Metabolite of Zolmitriptan

This metabolite is an agonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors, the same targets as Zolmitriptan. wikipedia.orgcaymanchem.commedchemexpress.com Crucially, its potency at these receptors is significantly higher than that of the parent compound, estimated to be between two and six times greater. wikipedia.orgnih.gov This heightened potency means that N-Desmethylzolmitriptan substantially contributes to the therapeutic effect observed after taking Zolmitriptan. nih.gov

The pharmacokinetic profile of N-Desmethylzolmitriptan shows that it is readily formed and circulates in the plasma at concentrations that are approximately two-thirds those of the parent compound. nih.gov Its elimination half-life is similar to that of Zolmitriptan, at around 3 to 3.5 hours. wikipedia.orgdrugbank.comnih.gov The combination of its high potency and significant systemic exposure underscores its importance as an active metabolite. nih.govnih.gov

| Compound | Target Receptors | Potency Comparison |

| Zolmitriptan | 5-HT1B/1D Agonist | - |

| N-Desmethylzolmitriptan | 5-HT1B/1D Agonist | 2 to 6 times more potent than Zolmitriptan. wikipedia.orgnih.gov |

In Vitro Metabolism of Zolmitriptan and Formation of Deuterated Metabolites

In vitro systems, such as human liver microsomes and hepatocytes, are essential for studying drug metabolism in a controlled environment. Studies using these systems have elucidated the metabolic pathways of Zolmitriptan. nih.gov When Zolmitriptan is incubated with human hepatocytes, it is extensively metabolized into its three main in vivo metabolites: N-Desmethylzolmitriptan, Zolmitriptan N-oxide, and the indole acetic acid derivative. nih.gov

The formation of N-Desmethylzolmitriptan in these in vitro assays is primarily mediated by the CYP1A2 enzyme. nih.govnih.gov When a deuterated version of the parent drug, such as Zolmitriptan-d3, is used in these experiments, the metabolic process follows the same pathway. The CYP1A2 enzyme will act on the deuterated substrate to produce the corresponding deuterated metabolite, N-DesmethylZolmitriptan-d3.

This process allows for direct comparison of the metabolic rates between the deuterated and non-deuterated compounds under identical in vitro conditions. Such head-to-head comparisons are invaluable for quantifying the precise magnitude of the deuterium kinetic isotope effect and for understanding how this modification influences the metabolic profile without the complexities of in vivo systems. nih.gov

Utilization in Tracing Metabolic Fate in Biological Systems

Stable isotope-labeled compounds, such as N-DesmethylZolmitriptan-d3 Hydrochloride, are powerful tools for tracing the metabolic fate of molecules in biological systems. nih.govjuniperpublishers.commedchemexpress.com Because the physical and chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, they are treated similarly by biological systems, but their difference in mass allows them to be distinguished and quantified by mass spectrometry. documentsdelivered.com

One of the most critical applications of N-DesmethylZolmitriptan-d3 is its use as an internal standard for bioanalytical method development and validation. caymanchem.com In pharmacokinetic studies, researchers need to accurately measure the concentration of N-Desmethylzolmitriptan in biological samples like plasma or urine over time. By adding a known amount of N-DesmethylZolmitriptan-d3 to each sample, it serves as a reference compound. Since the internal standard behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization in the mass spectrometer, it can correct for any sample loss or variability in instrument response. This ensures a highly accurate and precise quantification of the non-deuterated active metabolite. caymanchem.com

This application is fundamental to:

Characterizing the pharmacokinetic profiles of Zolmitriptan and its metabolites. fda.gov

Assessing bioequivalence between different drug formulations. fda.gov

Studying drug-drug interactions that may affect the metabolic pathway. nih.govnih.gov

While deuterated compounds can be used in broader metabolic fate studies, the primary and most well-established utility for a deuterated metabolite analogue like N-DesmethylZolmitriptan-d3 Hydrochloride lies in its role as an indispensable tool for precise quantification in pharmacokinetic and metabolic research. medchemexpress.com

Synthetic Chemistry and Derivatization Research of N Desmethylzolmitriptan D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Zolmitriptan (B1197) Metabolites

The strategic incorporation of deuterium into drug molecules and their metabolites is a key technique in pharmaceutical sciences. medchemexpress.com Deuteration, the replacement of hydrogen with its heavy isotope deuterium, can have a significant impact on a compound's metabolic stability due to the kinetic isotope effect. nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. Consequently, metabolic reactions that involve the cleavage of this bond, such as N-demethylation, can be slowed down. nih.gov

For Zolmitriptan metabolites, particularly N-DesmethylZolmitriptan, the primary site for deuteration is the N-methyl group. The chemical name, (S)-4-((3-(2-((Methyl-d3)amino)ethyl)-1H-indol-5-yl)methyl)oxazolidin-2-one, explicitly indicates that three deuterium atoms replace the hydrogen atoms on the terminal methyl group. alentris.org This targeted deuteration is intended to reduce the rate of oxidative metabolism at this vulnerable site, a common metabolic pathway for many pharmaceuticals. nih.gov The resulting isotopically labeled compound, N-DesmethylZolmitriptan-d3, is invaluable as an internal standard in quantitative bioanalytical assays and for investigating the metabolic profile of the parent drug. medchemexpress.com

The primary strategies to achieve this include:

Use of Deuterated Building Blocks: Incorporating a deuterated functional group, such as a trideuteromethyl group, early in the synthetic pathway.

Late-Stage Deuteration: Introducing deuterium atoms in the final steps of the synthesis or on the fully formed molecule, often through hydrogen isotope exchange reactions. nih.gov

These approaches allow for the precise placement of deuterium atoms, creating a molecule that is chemically identical to its non-deuterated counterpart but with a distinct mass and potentially altered metabolic fate. nih.gov

Preparation Methods for N-DesmethylZolmitriptan

N-DesmethylZolmitriptan is the principal active metabolite of Zolmitriptan. caymanchem.com Its synthesis is a crucial step before the introduction of deuterium. A prevalent method for its preparation is the direct N-demethylation of Zolmitriptan. patsnap.com This process involves reacting the parent Zolmitriptan compound with a suitable demethylation reagent.

One patented methodology outlines the reaction of Zolmitriptan with an azodicarboxylate reagent in an organic solvent. patsnap.com Variations of this procedure have been developed to optimize yield and purity. patsnap.com

| Reagent | Solvent | Temperature | Reaction Time |

| Diethyl azodicarboxylate | Acetone | Room Temperature | 12 hours |

| Di-tert-butyl azodicarboxylate | Butanone | 50°C | 6 hours |

| Di-tert-methyl azodicarboxylate | Acetone | 0°C | 24 hours |

An alternative and efficient "one-pot" synthesis for N-desmethyltriptans has also been reported. researchgate.net This method begins with substituted aniline derivatives and proceeds through a sequence of diazotization, reduction, and Fischer indole (B1671886) synthesis under acidic conditions to yield the desired N-desmethyl indole core structure. researchgate.net This streamlined approach simplifies the isolation of the final product. researchgate.net Once N-DesmethylZolmitriptan is synthesized, the deuterated methyl group can be introduced to produce the final d3 variant.

Process Optimization for Industrial Scale Production

Transitioning the synthesis of N-DesmethylZolmitriptan and its deuterated hydrochloride salt to an industrial scale requires significant process optimization. The primary goals are to enhance efficiency, increase yield and purity, ensure safety, and reduce costs. A key aspect of optimization is the development of a commercially viable process that minimizes or eliminates complex and time-consuming purification techniques like column chromatography.

Characterization of Synthetic Intermediates and Final Product Purity

The quality control of N-DesmethylZolmitriptan-d3 Hydrochloride synthesis relies on the rigorous characterization of all synthetic intermediates and the final active pharmaceutical ingredient (API). The synthetic pathway for Zolmitriptan and its derivatives involves several key intermediates that must be identified and their purity confirmed.

Key Synthetic Intermediates:

(S)-4-(4-Aminobenzyl)-1,3-oxazolidine-2-one

(S)-4-(4-hydrazinobenzyl)oxazolidin-2-one simsonpharma.com

The purity of these intermediates and the final product is predominantly assessed using High-Performance Liquid Chromatography (HPLC). Stability-indicating HPLC methods are specifically developed to separate the main compound from any process-related impurities and potential degradation products that may arise during manufacturing or storage. alentris.org

The final product, N-DesmethylZolmitriptan-d3 Hydrochloride, is characterized by its specific molecular properties.

| Property | Value |

| Molecular Formula | C15H17D3ClN3O2 pharmaffiliates.com |

| Molecular Weight | 312.81 pharmaffiliates.com |

| CAS Number (HCl Salt) | 1795786-26-3 pharmaffiliates.com |

| Formula (Free Base) | C15H16D3N3O2 alentris.orgpharmaffiliates.com |

| Molecular Weight (Free Base) | 276.35 pharmaffiliates.com |

| CAS Number (Free Base) | 1217623-11-4 alentris.orgpharmaffiliates.com |

| Typical Purity | ≥95% caymanchem.com |

Regulatory guidelines require the identification, quantification, and characterization of any impurity present above a certain threshold. ijpbs.com This ensures the safety and efficacy of the final drug substance.

Spectroscopic Analysis in Deuterated Compound Synthesis (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of N-DesmethylZolmitriptan-d3 Hydrochloride and its precursors. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used for this purpose. neofroxx.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. neofroxx.com

¹H NMR: This technique is used to confirm the presence and arrangement of hydrogen atoms in the molecule. In the synthesis of N-demethylated Zolmitriptan, ¹H NMR spectra are used to verify the structure of intermediates and the final product by analyzing the chemical shifts and coupling constants of the protons. patsnap.com

¹³C NMR: This provides information about the carbon skeleton of the molecule. For complex structures like Zolmitriptan and its impurities, ¹³C NMR helps to confirm the connectivity of the carbon atoms and identify isomeric impurities by comparing the spectra against a reference standard. The use of deuterated solvents is standard in NMR to avoid interfering signals from the solvent itself. neofroxx.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. ijpbs.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful method for identifying and quantifying Zolmitriptan and its metabolites in complex matrices like plasma. researchgate.netnih.gov

Molecular Ion Peak: In mass spectrometry, N-DesmethylZolmitriptan-d3 is identified by its unique molecular ion peak, which is three mass units higher than its non-deuterated counterpart due to the three deuterium atoms. The calculated exact mass of the free base is 276.166557095 Da. nih.gov The parent compound, Zolmitriptan, typically shows a protonated molecular ion [M+H]⁺ at an m/z of 288 in positive ion mode. nih.gov

Fragmentation Analysis: MS/MS analysis involves fragmenting the molecular ion and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint that is used to confirm the identity of the compound and elucidate the structure of unknown process-related impurities. ijpbs.com

Together, NMR and MS provide a comprehensive characterization of N-DesmethylZolmitriptan-d3 Hydrochloride, ensuring its structural integrity and purity.

Application in Pharmaceutical Quality Control and Impurity Profiling

Role of N-DesmethylZolmitriptan-d3 Hydrochloride in Quality Control (QC) Applications

N-DesmethylZolmitriptan-d3 Hydrochloride is primarily utilized as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). In Quality Control (QC) laboratories, its function is to enhance the accuracy and precision of tests designed to measure the levels of Zolmitriptan (B1197) and its related substances in both bulk drug and finished pharmaceutical products.

The key advantage of using a stable isotope-labeled (SIL) standard like N-DesmethylZolmitriptan-d3 Hydrochloride is that it co-elutes with the non-labeled analyte (N-Desmethylzolmitriptan) but is distinguishable by its higher mass. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects during analysis, leading to more reliable and reproducible results. QC applications include routine batch release testing and in-process controls where precise quantification of metabolites or impurities is essential. veeprho.comsynzeal.com The use of such highly characterized reference materials is fundamental for analytical method development and validation (AMV) within the pharmaceutical industry. veeprho.com

Use as a Reference Standard for Impurities and Metabolites of Zolmitriptan

N-DesmethylZolmitriptan is a known metabolite and potential impurity of Zolmitriptan, identified as Zolmitriptan USP Related Compound A. lgcstandards.com Therefore, N-DesmethylZolmitriptan-d3 Hydrochloride serves as a labeled reference standard for this specific compound. pharmaffiliates.com Reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a substance.

In impurity profiling, this labeled standard is indispensable for:

Identification: Confirming the presence of the N-Desmethyl Zolmitriptan impurity in a sample by comparing retention times and mass spectral data.

Quantification: Accurately determining the concentration of the N-Desmethyl Zolmitriptan impurity. Regulatory guidelines set strict limits for impurities in pharmaceutical products, and precise quantification is necessary to ensure these limits are not exceeded. sciex.com

Method Validation: Establishing the performance characteristics of analytical methods, such as limit of detection (LOD) and limit of quantitation (LOQ), for Zolmitriptan impurities. researchgate.net

The availability of certified reference standards, including stable isotope-labeled versions, is a cornerstone of robust pharmaceutical research and quality control, supporting regulatory filings like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com

Table 1: Analytical Reference Standard Details

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

|---|---|---|---|---|

| N-DesmethylZolmitriptan-d3 Hydrochloride | 1795786-26-3 | C₁₅H₁₇D₃ClN₃O₂ | 312.81 | Labeled metabolite of Zolmitriptan. pharmaffiliates.compharmaffiliates.comnih.gov |

| N-DesmethylZolmitriptan | 139264-35-0 | C₁₅H₁₉N₃O₂ | 273.33 | Metabolite of Zolmitriptan; USP Related Compound A. lgcstandards.com |

| Zolmitriptan | 139264-17-8 | C₁₆H₂₁N₃O₂ | 287.36 | Active Pharmaceutical Ingredient. pharmaffiliates.com |

Development of Quality-by-Design (QbD) Approaches for Zolmitriptan and its Metabolites

Quality-by-Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.gov A key element of QbD is the identification of Critical Quality Attributes (CQAs) of the final product, which must be controlled to ensure the desired quality. researchgate.netresearchgate.net For Zolmitriptan products, the impurity profile is a crucial CQA.

The development of robust analytical methods is a foundational component of a successful QbD program. researchgate.net In this context, N-DesmethylZolmitriptan-d3 Hydrochloride is an enabling tool. By providing a reliable way to monitor a critical metabolite and impurity, it supports the QbD framework in several ways:

Risk Assessment: During risk assessment, potential process parameters that could impact the formation of impurities like N-Desmethyl Zolmitriptan are identified. researchgate.net

Process Understanding: The use of labeled standards in analytical methods allows for precise tracking of how changes in manufacturing process parameters affect the impurity profile.

Control Strategy: A comprehensive control strategy is developed to ensure the manufacturing process consistently produces a product meeting all CQAs. This strategy relies on validated analytical methods that can accurately quantify impurities, a task for which labeled standards are ideally suited. nih.gov

Studies on Zolmitriptan have utilized QbD principles to optimize novel drug delivery systems, such as nanostructured lipid carriers, where CQAs like entrapment efficiency, particle size, and stability are rigorously controlled. nih.govdovepress.comnih.gov The underlying analytical science for this control relies on the availability of high-purity reference standards.

Methodologies for Assessing Stability and Degradation Products of Zolmitriptan using Labeled Standards

Stability testing is a mandatory part of pharmaceutical development to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light. Stability-indicating analytical methods are developed to separate and quantify the active ingredient from any degradation products that may form. nih.govnih.gov

Forced degradation studies are conducted by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, and heat to identify likely degradation products and demonstrate the specificity of the analytical method. indexcopernicus.com Research on Zolmitriptan has shown it is susceptible to degradation, particularly under alkaline and oxidative stress conditions. nih.gov

Table 2: Findings from Zolmitriptan Forced Degradation Studies

| Stress Condition | Degradation Observed | Key Degradation Products | Reference |

|---|---|---|---|

| Alkaline Hydrolysis (0.1N NaOH) | Significant degradation | Impurity-3 and other degradants | nih.gov |

| Acid Hydrolysis (0.1N HCl) | 27.6% degradation after 1 hour | Unspecified degradants | indexcopernicus.com |

| Oxidative (H₂O₂) | Significant degradation | Two unknown degradants observed | nih.gov |

| Thermal | Degradation observed | Not specified | indexcopernicus.com |

In these stability studies, particularly when using LC-MS, labeled internal standards like N-DesmethylZolmitriptan-d3 Hydrochloride are critical. They allow for the unambiguous identification and confident quantification of degradation products, distinguishing them from matrix components and ensuring the mass balance is accurately calculated. nih.gov This ensures that the analytical method is truly stability-indicating and capable of monitoring the drug's purity throughout its shelf life. nih.gov

Future Research Directions and Advanced Applications

Development of Novel Analytical Techniques for Deuterated Metabolites

The quantification of deuterated metabolites is fundamental to pharmacokinetic and metabolic studies. While liquid chromatography-mass spectrometry (LC-MS) is a powerful and common tool, future research is focused on developing even more sensitive and specific analytical techniques. nih.gov

One promising area is Deuterium (B1214612) Metabolic Imaging (DMI), a non-invasive technique that uses magnetic resonance imaging (MRI) to trace the metabolic pathways of deuterium-labeled compounds in vivo. nih.gov This method offers the potential to observe metabolic processes in real-time over extended periods, providing advantages over other imaging techniques by being non-ionizing and biochemically safe. nih.gov Advances in DMI could allow for direct visualization of how N-Desmethylzolmitriptan-d3 is processed and distributed in the body.

Another area of development involves enhancing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. nih.gov Innovations aim to overcome challenges like ion suppression from biological matrices and to better differentiate between isomers. nih.gov Combining techniques such as hydrogen/deuterium exchange with MS can provide more precise structural information on novel or unstable metabolites. nih.gov

| Analytical Technique | Principle | Potential Application for Deuterated Metabolites | Reference |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | Non-invasive MRI-based technique to visualize metabolic pathways of deuterium-labeled tracers. | Real-time, in vivo tracking of N-Desmethylzolmitriptan-d3 distribution and metabolism. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of metabolites. | Improved differentiation of N-Desmethylzolmitriptan-d3 from endogenous molecules and other metabolites. | nih.gov |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Combines the separation power of LC with the structural elucidation capabilities of NMR. | Unambiguous identification of the exact structure of complex or novel deuterated metabolites in biological samples. | nih.gov |

Exploration of Deuterium Isotope Effects on Receptor Binding Kinetics (In Vitro)

The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule due to the greater mass of deuterium. This can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the C-H bond. acs.org While primarily studied in the context of metabolism, the deuterium isotope effect can also influence receptor binding kinetics.

Future in vitro studies could investigate whether the deuterium in N-Desmethylzolmitriptan-d3 Hydrochloride affects its binding affinity and kinetics with its target receptors, the serotonin (B10506) 5-HT1B and 5-HT1D receptors. caymanchem.com Such studies would aim to determine if deuteration alters the association or dissociation rates of the ligand from the receptor. This phenomenon can be influenced by differences in reaction mechanisms, such as single-electron transfer versus hydrogen atom abstraction. nih.gov Understanding these subtle effects is crucial, as they could have implications for the compound's pharmacodynamic profile. Techniques like surface plasmon resonance (SPR) or radioligand binding assays could be employed to meticulously measure these kinetic parameters.

Integration of Multi-Omics Data with Deuterated Compound Studies

The era of systems biology offers the opportunity to integrate data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of drug action and metabolism. nyu.edu Future research can combine pharmacokinetic data obtained using N-Desmethylzolmitriptan-d3 with multi-omics datasets from the same subjects or cell systems.

This integrated approach could:

Identify Genetic Influences: Correlate variations in genes (genomics), particularly those for metabolizing enzymes like Cytochrome P450s, with the metabolic profile of zolmitriptan (B1197) determined using its deuterated standard. researchgate.net

Uncover Regulatory Networks: Link changes in gene expression (transcriptomics) and protein levels (proteomics) to the administration of the parent drug, providing insights into the cellular response. elifesciences.org

Build Predictive Models: Develop sophisticated models that use multi-omics data to predict an individual's metabolic phenotype and response to triptans. nih.gov

Such studies require advanced bioinformatics and statistical tools to manage and interpret large, heterogeneous datasets. nih.gov The goal is to move beyond a one-dimensional view of drug metabolism to a comprehensive systems-level understanding. nih.gov

Advancements in Automated Sample Preparation for Deuterated Metabolite Quantification

High-throughput screening and large-scale clinical studies demand efficient and reproducible sample preparation. technologynetworks.com A significant bottleneck in metabolomics is the often manual, time-consuming, and error-prone sample preparation process. technologynetworks.com Future advancements will focus on the automation of these workflows for quantifying deuterated metabolites like N-Desmethylzolmitriptan-d3.

Robotic platforms can automate liquid handling, extraction, and derivatization steps, which is crucial for ensuring the reliability and reproducibility of results. technologynetworks.com The integration of automated sample preparation with analytical instruments like LC-MS/MS can create a seamless workflow from sample to result. chromatographyonline.com This automation minimizes human error, reduces personnel exposure to hazardous substances, and significantly increases throughput, enabling the analysis of thousands of samples in large cohort studies. chromatographyonline.comnih.gov Research is ongoing to develop and refine these automated systems for various biological matrices, making them more robust and accessible for routine use in clinical and research laboratories. universiteitleiden.nlnih.gov

| Automation Advancement | Description | Impact on Deuterated Metabolite Analysis | Reference |

|---|---|---|---|

| Robotic Liquid Handling | Use of robotic systems (e.g., Biomek i7) for precise pipetting, dilution, and reagent addition. | Increases precision and reproducibility of sample preparation for N-Desmethylzolmitriptan-d3 quantification. | technologynetworks.comnih.gov |

| Automated Solid-Phase Extraction (SPE) | Integration of SPE cartridges into automated workflows for sample cleanup and concentration. | Reduces matrix effects and improves the sensitivity of LC-MS analysis for low-concentration metabolites. | chromatographyonline.com |

| Integrated Online SPE-LC-MS | Direct coupling of sample preparation (SPE) with the analytical system (LC-MS). | Creates a fully automated workflow, maximizing throughput and minimizing sample handling. | chromatographyonline.com |

Expansion of Deuterated Standards for New Triptan Analogs and Metabolites

Zolmitriptan is one of several triptans used for migraine treatment. nih.gov As new triptan analogs are developed and their metabolism is investigated, there will be a corresponding need for a broader library of deuterated internal standards. iaea.org The synthesis of deuterated versions of parent drugs and their key metabolites is essential for accurate quantification in bioanalytical method development and validation. synzeal.com

Future research in this area will involve:

Synthesizing New Deuterated Standards: Developing synthetic routes for deuterated analogs of other triptans (e.g., sumatriptan, rizatriptan) and their specific metabolites. nih.gov

Characterizing Impurities: Creating and characterizing deuterated versions of potential impurities and minor metabolites to ensure comprehensive analytical coverage.

Providing Reference Materials: Making these highly characterized deuterated standards available to the wider research community to support drug development, clinical trials, and therapeutic drug monitoring.

The availability of a comprehensive panel of deuterated triptan standards will be crucial for comparative pharmacokinetic studies and for understanding the metabolic pathways across this important class of drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.